3-(2-Fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid
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Overview
Description
4,5-Dimethoxy-2-fluorocinamic acid is a synthetic organic compound that belongs to the class of cinnamic acid derivatives. . The compound’s structure includes a benzene ring substituted with methoxy groups at the 4 and 5 positions, a fluorine atom at the 2 position, and an acrylic acid functional group.
Preparation Methods
The synthesis of 4,5-dimethoxy-2-fluorocinamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxybenzaldehyde and fluorobenzene.
Reaction Conditions: The key step involves a Knoevenagel condensation reaction between 4,5-dimethoxybenzaldehyde and fluorobenzene in the presence of a base such as piperidine or pyridine.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4,5-Dimethoxy-2-fluorocinamic acid undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5-Dimethoxy-2-fluorocinamic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-fluorocinamic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,5-Dimethoxy-2-fluorocinamic acid can be compared with other cinnamic acid derivatives:
Similar Compounds: Examples include 3,4-dimethoxycinnamic acid, 3-methoxy-4-hydroxycinnamic acid, and 3-methoxy-4-acetamidoxycinnamic acid.
Uniqueness: The presence of the fluorine atom at the 2 position and the methoxy groups at the 4 and 5 positions make 4,5-dimethoxy-2-fluorocinamic acid unique.
Properties
CAS No. |
682805-19-2 |
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Molecular Formula |
C11H11FO4 |
Molecular Weight |
226.20 g/mol |
IUPAC Name |
3-(2-fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11FO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
AIJRYLNBFGKWES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)F)OC |
Origin of Product |
United States |
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